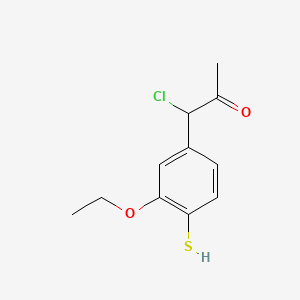

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol This compound is characterized by the presence of a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-ethoxy-4-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The mercapto group can form disulfide bonds with thiol-containing biomolecules, affecting their function. Additionally, the carbonyl group in the propan-2-one backbone can participate in various chemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one: This compound has a similar structure but with different positions of the ethoxy and mercapto groups on the phenyl ring.

1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one: Another similar compound with different positions of the substituents on the phenyl ring.

The unique arrangement of the ethoxy and mercapto groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features both chloro and mercapto functional groups, which contribute to its reactivity and possible therapeutic applications.

The molecular formula of this compound is C11H13ClO2S, with a molecular weight of approximately 244.74 g/mol. The structure includes a propanone moiety that is substituted with ethoxy and mercapto groups on a phenyl ring, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2S |

| Molecular Weight | 244.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1806382-48-8 |

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the chloro and mercapto groups allows for various chemical transformations, including redox reactions that can affect cellular signaling pathways.

Biological Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess low minimum inhibitory concentration (MIC) values against various pathogens, indicating strong antibacterial activity. For instance, compounds similar to this one have demonstrated efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL .

Antimicrobial Activity Case Study

A recent study evaluated the antimicrobial properties of several derivatives, including those structurally related to this compound. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Ranging from 0.22 to 0.25 µg/mL for the most active derivatives.

- Minimum Bactericidal Concentration (MBC) : Demonstrated -cidal activity towards pathogenic isolates.

- Biofilm Formation Inhibition : Significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.

Toxicity Profile

The toxicity of this compound has been assessed in various studies, indicating low hemolytic activity (ranging from 3.23% to 15.22% lysis compared to Triton X-100) and non-cytotoxicity with IC50 values exceeding 60 µM . This suggests a favorable safety profile for potential therapeutic applications.

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent due to:

- Antimicrobial Properties : Effective against key bacterial pathogens.

- Mechanism of Action : Involves covalent modification of target proteins.

- Safety Profile : Low toxicity and hemolytic effects.

Properties

Molecular Formula |

C11H13ClO2S |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

1-chloro-1-(3-ethoxy-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO2S/c1-3-14-9-6-8(4-5-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |

InChI Key |

CDVIAIOLGUJEFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.